8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction conditions include:
Microwave irradiation: 140°C
Reaction time: 3 hours
Yield: 89%
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other functional groups.
Oxidation and reduction reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation reactions: It can form new bonds with other molecules through condensation.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.
Material science: The compound’s unique structure makes it useful in developing new materials with specific properties.
Biological research: It is used in studies exploring its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various cellular pathways. For example, it has been shown to act as an inverse agonist for RORγt and inhibitors for JAK1 and JAK2 .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- 8-Fluoro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness
8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the iodine atom, which can be easily substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H3F3IN3 |
---|---|
Molecular Weight |
313.02 g/mol |
IUPAC Name |
8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H3F3IN3/c8-7(9,10)4-1-5(11)6-12-3-13-14(6)2-4/h1-3H |
InChI Key |
LFZKARVBLQJHPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1C(F)(F)F)I |
Origin of Product |
United States |
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